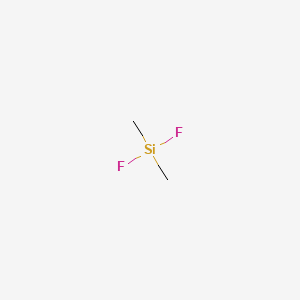

DIMETHYLDIFLUOROSILANE

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DIMETHYLDIFLUOROSILANE can be synthesized through several methods. One common method involves the fluorination of dimethyldichlorosilane ((CH₃)₂SiCl₂) using antimony trifluoride (SbF₃) as a fluorinating agent. The reaction proceeds as follows: [ (CH₃)₂SiCl₂ + 2 SbF₃ \rightarrow (CH₃)₂SiF₂ + 2 SbCl₃ ]

Another method involves the reaction of silicon tetrafluoride (SiF₄) with hydrogen gas (H₂) under specific conditions: [ SiF₄ + 2 H₂ \rightarrow (CH₃)₂SiF₂ + 2 HF ]

Industrial Production Methods

Industrial production of difluorodimethylsilane typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality difluorodimethylsilane.

Analyse Des Réactions Chimiques

Types of Reactions

DIMETHYLDIFLUOROSILANE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, difluorodimethylsilane hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ (CH₃)₂SiF₂ + 2 H₂O \rightarrow (CH₃)₂Si(OH)₂ + 2 HF ]

Common Reagents and Conditions

Common reagents used in reactions with difluorodimethylsilane include nucleophiles such as hydroxide ions (OH⁻) and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving difluorodimethylsilane depend on the specific reaction conditions and reagents used. For example, hydrolysis yields dimethylsilanediol and hydrogen fluoride, while substitution reactions can produce a variety of organosilicon compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Precursor:

DDF is primarily used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of specialty silicones and siloxanes.

Reactions Involving DDF:

- Substitution Reactions: DDF can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

- Hydrolysis: In the presence of water, DDF hydrolyzes to form dimethylsilanediol and hydrogen fluoride.

The following table summarizes the major chemical reactions involving DDF:

| Reaction Type | Products | Conditions |

|---|---|---|

| Substitution | Various organosilicon compounds | Controlled temperature and solvents |

| Hydrolysis | Dimethylsilanediol + HF | Presence of water |

Biological Applications

DDF's unique chemical properties have prompted research into its potential biological applications, particularly in the development of biomaterials and drug delivery systems.

Toxicity Studies:

Research indicates that DDF exhibits dose-dependent cytotoxicity. A study on human lung fibroblast cells showed significant reductions in cell viability at higher concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

| 200 | 10 |

Protein Interactions:

DDF has shown reactivity with proteins, potentially altering their structure and function. A study examining its interaction with bovine serum albumin (BSA) revealed strong binding affinity, suggesting implications for biocompatibility in medical devices.

Industrial Applications

In the industrial sector, DDF is utilized in the production of specialty silicones, coatings, and adhesives. Its properties enhance the performance characteristics of these materials, such as durability and resistance to environmental factors.

Case Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted on human lung fibroblast cells treated with varying concentrations of DDF. The results indicated significant cytotoxic effects at concentrations above 50 µM, suggesting limitations for therapeutic applications.

Case Study 2: Interaction with Proteins

The interaction between DDF and BSA was investigated using fluorescence spectroscopy. The binding constant was determined to be high, indicating a strong interaction that may affect BSA's functional properties.

Safety Considerations

Given its potential toxicity, handling DDF requires strict safety protocols. It is classified as an extremely flammable gas that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE) should be used when working with this compound.

Mécanisme D'action

The mechanism by which difluorodimethylsilane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of silicon and fluorine atoms, participating in various substitution and hydrolysis reactions. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Difluorosilane (SiH₂F₂): A related compound where the methyl groups are replaced by hydrogen atoms.

Dimethyldichlorosilane ((CH₃)₂SiCl₂): Similar in structure but with chlorine atoms instead of fluorine.

Trifluorosilane (SiHF₃): Contains three fluorine atoms and one hydrogen atom bonded to silicon.

Uniqueness

DIMETHYLDIFLUOROSILANE is unique due to the presence of both methyl and fluorine groups bonded to silicon. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Activité Biologique

Dimethyldifluorosilane (DDF) is a silane compound with the chemical formula . Its biological activity has been a subject of interest due to its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DDF, focusing on its interactions at the molecular level, potential toxicity, and implications for use in biological systems.

This compound is characterized by its dual fluorine substituents and methyl groups attached to silicon. The presence of fluorine atoms enhances its reactivity and stability, making it an interesting candidate for further research in biological applications.

Biological Activity Overview

-

Toxicity Studies :

- Research indicates that silane compounds can exhibit varying levels of toxicity depending on their structure. DDF's potential toxicity was assessed through various in vitro studies, highlighting its effects on cellular viability and proliferation.

- In one study, the cytotoxic effects of DDF were evaluated using human cell lines, revealing that higher concentrations led to significant reductions in cell viability, suggesting a dose-dependent toxic response .

-

Reactivity with Biological Molecules :

- DDF has been shown to react with proteins and nucleic acids, potentially altering their structure and function. This reactivity is primarily due to the electrophilic nature of the silicon atom when bonded with fluorine.

- For instance, studies have demonstrated that DDF can form adducts with amino acids, impacting protein folding and stability .

-

Potential Applications :

- Due to its unique chemical properties, DDF may have applications in drug delivery systems or as a surface modifier for biomaterials. Its ability to modify surfaces can enhance biocompatibility or alter the hydrophobicity of materials used in medical devices.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of DDF involved treating human lung fibroblast cells with varying concentrations of the compound. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

| 200 | 10 |

These findings suggest that DDF exhibits significant cytotoxicity at higher concentrations, which may limit its use in therapeutic applications .

Case Study 2: Interaction with Proteins

In another investigation, the interaction of DDF with bovine serum albumin (BSA) was examined. The study utilized fluorescence spectroscopy to assess binding affinity:

- The binding constant was determined to be , indicating a strong interaction between DDF and BSA.

- This interaction may lead to conformational changes in BSA, affecting its functional properties .

Safety and Handling Considerations

Given its potential toxicity, handling this compound requires caution. Appropriate personal protective equipment (PPE) should be used when working with this compound in laboratory settings. Safety data sheets (SDS) recommend avoiding inhalation and skin contact due to its irritative properties.

Propriétés

IUPAC Name |

difluoro(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F2Si/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRDNAZMVAXXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059861 | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas or liquid with an acrid odor of hydrogen fluoride; [Gelest MSDS] | |

| Record name | Difluorodimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-66-2 | |

| Record name | Difluorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, difluorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.